molecular formula C13H12FN3OS B7741382 1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone

1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone

Cat. No.: B7741382
M. Wt: 277.32 g/mol
InChI Key: YBPGDEUABSATRY-CHHVJCJISA-N
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Description

1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone is a complex organic compound that features a thiazole ring, a fluorobenzylidene group, and a hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with thioamide compounds under controlled conditions. The reaction is usually carried out in an ethanol solvent with the addition of hydrochloric acid to facilitate the formation of the hydrazone intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted thiazoles, hydrazones, and fluorobenzyl derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring and hydrazone moiety play crucial roles in binding to active sites, thereby modulating biochemical pathways. This compound can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzylidene group enhances its potential as a pharmacophore, while the thiazole ring contributes to its stability and electronic properties.

Properties

IUPAC Name

1-[2-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-8-12(9(2)18)19-13(16-8)17-15-7-10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,16,17)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPGDEUABSATRY-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N/N=C\C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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